

asphalt chemical composition analysis techniques

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Asphalt

Cat. No.: B605645

[Get Quote](#)

An In-depth Technical Guide to **Asphalt** Chemical Composition and Analysis

This technical guide provides a comprehensive overview of the chemical composition of **asphalt** and the core analytical techniques used for its characterization. Tailored for researchers and scientists, it details the molecular makeup of **asphalt** and offers in-depth methodologies for its analysis, facilitating a deeper understanding of this complex material.

Introduction to Asphalt Composition

Asphalt, also known as bitumen, is a complex and viscous mixture of hydrocarbons derived from the fractional distillation of crude oil.^{[1][2]} Its chemical and physical properties are dictated by its intricate composition, which is broadly classified into two main fractions: **asphaltenes** and maltenes.^{[3][4][5]} The maltenes are further subdivided into saturates, aromatics, and resins.^{[4][5]} This classification, known as SARA analysis, is fundamental to understanding **asphalt** behavior.^{[6][7]}

- **Asphaltenes:** These are high molecular weight, polar, and complex aromatic compounds that are insoluble in n-alkanes like n-heptane but soluble in aromatic solvents like toluene.^{[2][4]} They are a key contributor to the viscosity and hardness of **asphalt**.^[1]
- **Maltenes:** This is the n-heptane soluble fraction of **asphalt** and acts as the solvent phase for the **asphaltenes**.^{[3][4]} Maltenes are responsible for the viscous and adhesive properties of **asphalt** and consist of:^{[1][5]}

- Saturates: Comprising non-polar, straight, and branched-chain aliphatic hydrocarbons, they are the oily component of **asphalt**, influencing its fluidity.[6][7]
- Aromatics: These are non-polar compounds containing one or more unsaturated aromatic rings. They act as a dispersing agent for **asphaltenes**.[6]
- Resins: With a composition between aromatics and **asphaltenes**, resins are polar molecules that act as peptizing agents, stabilizing the dispersion of **asphaltenes** within the maltene phase.[1]

The colloidal model of **asphalt** describes it as a system where **asphaltene** micelles are dispersed within the maltene phase, with resins acting as a stabilizing layer around the **asphaltenes**.[3][8]

Quantitative Composition of Asphalt

The precise elemental and fractional composition of **asphalt** varies significantly depending on the crude oil source and refining process.[9] However, typical compositions provide a baseline for analysis.

Elemental Analysis

Elemental analysis quantifies the primary elements present in **asphalt**. This data is crucial for understanding its fundamental chemical nature and for correlation with other properties.

Table 1: Typical Elemental Composition of Asphalt

Element	Weight Percentage (%)
Carbon	80 - 87%
Hydrogen	9 - 11%
Sulfur	1 - 7%
Oxygen	0 - 1.5%
Nitrogen	0 - 1.5%
Metals (V, Ni, Fe)	< 10 ppm - Trace

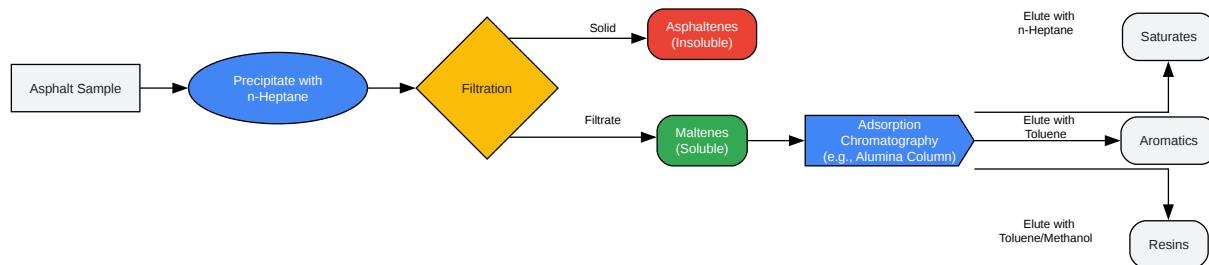
(Source: Data synthesized from multiple sources including[2][3][8][10])

SARA Fractional Composition

The relative proportions of Saturates, Aromatics, Resins, and **Asphaltenes** (SARA) are a primary determinant of **asphalt**'s physical properties and performance.

Table 2: Typical SARA Fractional Composition of Paving Grade **Asphalt**

SARA Fraction	Weight Percentage (%)	Key Role
Saturates	5 - 20%	Affects fluidity and softening point
Aromatics	30 - 45%	Acts as a solvent for asphaltenes
Resins	15 - 25%	Stabilizes asphaltene dispersion
Asphaltenes	5 - 25%	Contributes to viscosity and hardness


(Source: Data synthesized from multiple sources including[3][6][11])

Core Analytical Techniques and Protocols

A variety of analytical techniques are employed to characterize the complex chemical nature of **asphalt**. This section details the methodologies for the most critical of these techniques.

SARA (Saturates, Aromatics, Resins, Asphaltenes) Fractionation

SARA analysis is a cornerstone technique for separating **asphalt** into its four main constituent groups based on polarity and solubility.[7] One of the most common methods is based on adsorption chromatography.[11][12]

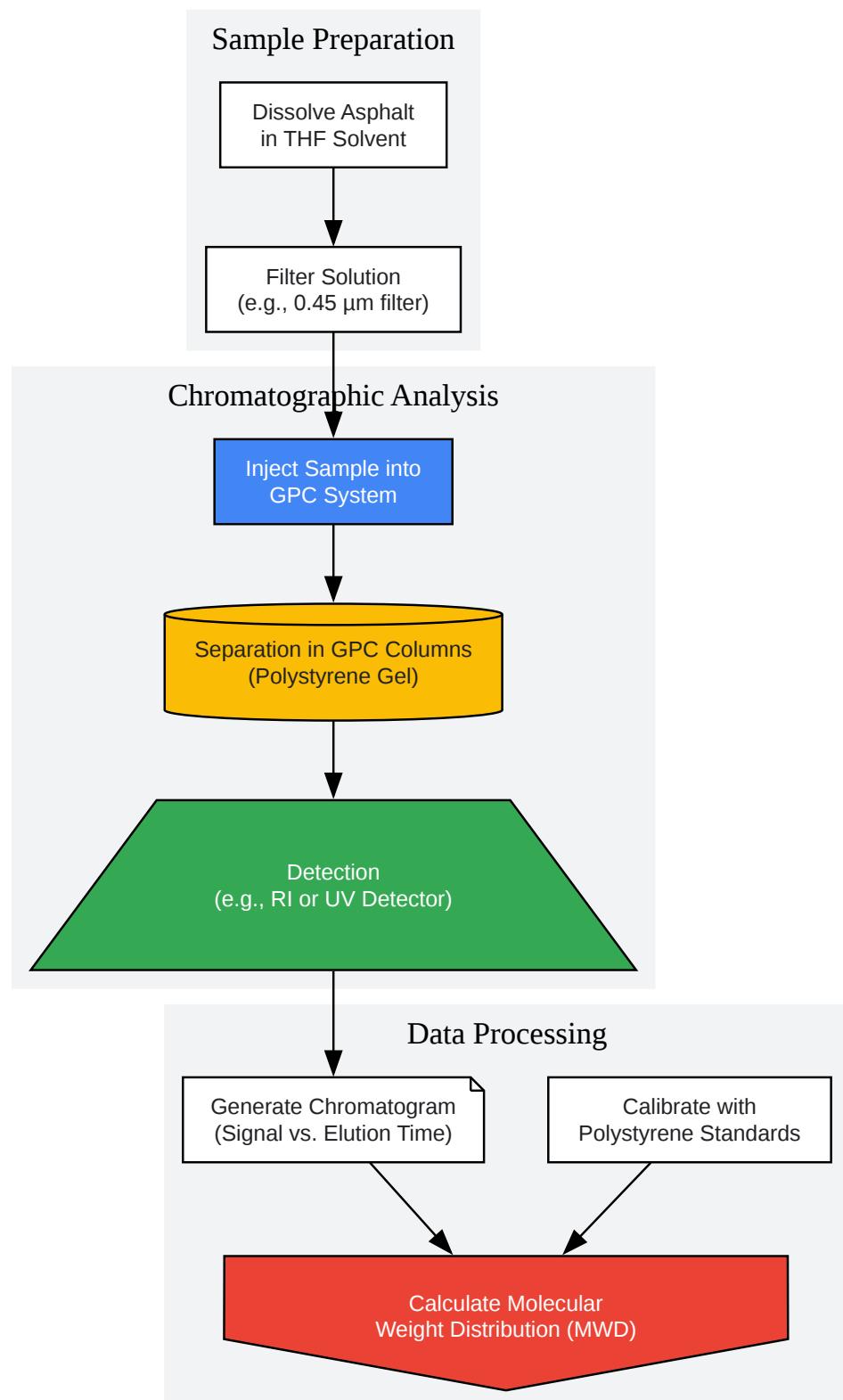
[Click to download full resolution via product page](#)

Caption: Workflow for separating **asphalt** into SARA fractions.

- Sample Preparation: Dissolve a known weight of **asphalt** binder (approximately 10g) in n-heptane (100 mL per 1g of **asphalt**).
- **Asphaltene** Precipitation: Allow the solution to stand in the dark for a minimum of 2 hours to fully precipitate the **asphaltenes**.
- Filtration: Filter the mixture through a filter paper (e.g., Whatman No. 42) to separate the insoluble **asphaltenes** from the soluble maltenes. Wash the collected **asphaltenes** with fresh n-heptane until the filtrate is colorless.
- **Asphaltene** Quantification: Dry the **asphaltene** fraction in an oven at 110°C to a constant weight and calculate its percentage.
- Maltene Fractionation: Concentrate the maltene solution (filtrate) and introduce it to a chromatography column packed with activated alumina.
- Elution:
 - Elute the **Saturates** using an excess of n-heptane.
 - Elute the **Aromatics** (naphthalene aromatics) using toluene.

- Elute the Resins (polar aromatics) using a mixture of toluene and methanol, followed by trichloroethylene.
- Quantification: Collect each eluted fraction, evaporate the solvent, and weigh the residue to determine the percentage of each component.

Fourier-Transform Infrared Spectroscopy (FTIR)


FTIR spectroscopy is a rapid, non-destructive technique used to identify functional groups within the **asphalt** binder.^{[13][14]} It is particularly useful for assessing oxidative aging, which is characterized by the formation of carbonyl (C=O) and sulfoxide (S=O) groups, and for identifying polymer modifiers.^{[13][15]}

- Sample Preparation: Prepare a thin film of **asphalt** binder by pressing a small amount between two potassium bromide (KBr) windows or by using an Attenuated Total Reflectance (ATR) accessory. For solvent-based methods, dissolve the **asphalt** in a suitable solvent like carbon disulfide (CS₂) and cast a film on a KBr disk.
- Instrument Setup:
 - Spectrometer: A benchtop FTIR spectrometer.
 - Scan Range: Typically 4000 to 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
- Data Acquisition: Record the infrared spectrum of the sample. A background spectrum of the empty sample holder (or pure solvent) should be recorded first and automatically subtracted from the sample spectrum.
- Spectral Analysis:
 - Identify characteristic peaks corresponding to different functional groups.
 - For aging analysis, quantify the area of the carbonyl peak (around 1700 cm⁻¹) and the sulfoxide peak (around 1030 cm⁻¹).^[15]

- For polymer modification (e.g., SBS), identify characteristic peaks for polystyrene (e.g., 695 cm^{-1}) and polybutadiene (e.g., 966 cm^{-1}).[\[15\]](#)[\[16\]](#)

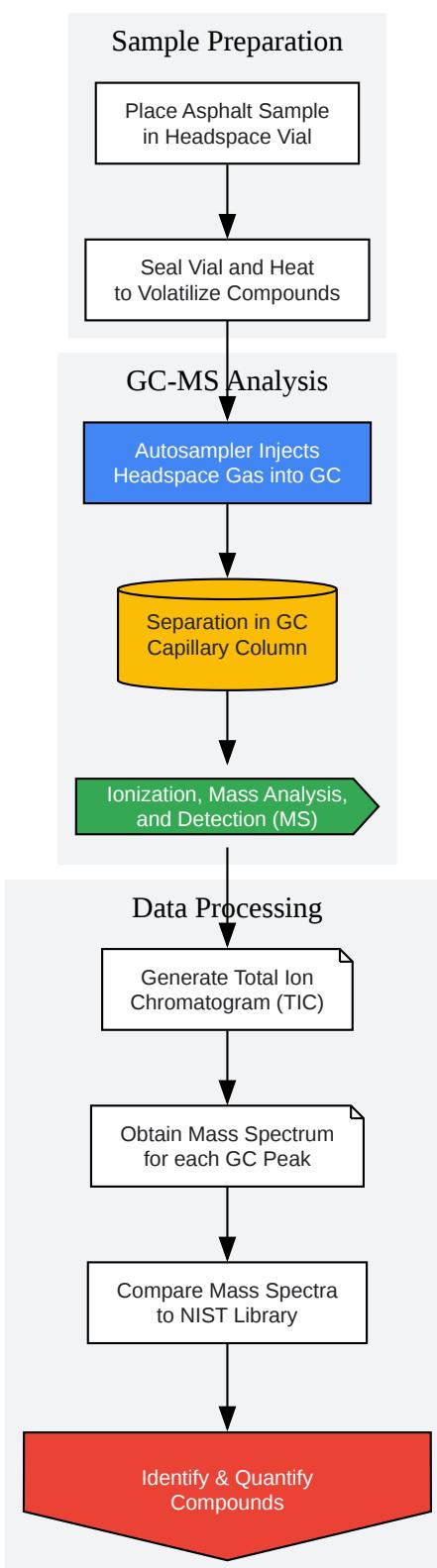
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is a technique that separates molecules based on their hydrodynamic volume or size in solution.[\[17\]](#) It is used to determine the molecular weight distribution of **asphalt**, providing insights into its consistency and aging characteristics.[\[17\]](#)[\[18\]](#) Aging typically leads to a shift towards larger molecular sizes due to polymerization and agglomeration.[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for GPC analysis of **asphalt**.

- Sample Preparation: Accurately weigh a small amount of **asphalt** (e.g., 10-20 mg) and dissolve it in a filtered, HPLC-grade solvent, typically tetrahydrofuran (THF), to a known concentration (e.g., 1-2 mg/mL).
- Instrument Setup:
 - Solvent (Mobile Phase): Tetrahydrofuran (THF).
 - Columns: A set of GPC columns with a range of pore sizes suitable for separating molecules in the **asphalt** range (e.g., 100 Å to 10^5 Å). Polystyrene-divinylbenzene columns are common.
 - Flow Rate: Typically 1.0 mL/min.
 - Detector: A Refractive Index (RI) detector is common for concentration sensing. A UV-Vis detector can also be used.[18]
 - Temperature: Maintain a constant column and detector temperature (e.g., 35-40 °C) for reproducible results.
- Calibration: Calibrate the system using a series of narrow molecular weight polystyrene standards to create a calibration curve of $\log(\text{Molecular Weight})$ vs. Elution Time/Volume.
- Analysis: Inject a precise volume (e.g., 50-100 µL) of the prepared **asphalt** solution into the GPC system.
- Data Processing: The resulting chromatogram is processed using the calibration curve to calculate the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index ($PDI = M_w/M_n$).


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of **asphalt**'s molecular components.[19][20] Proton (^1H) and Carbon-13 (^{13}C) NMR are commonly used to determine the ratio of aromatic to aliphatic protons/carbons, providing insight into the molecular architecture of **asphaltenes** and maltenes.[19][21]

- Sample Preparation: Dissolve a precise amount of the **asphalt** sample or a specific SARA fraction (e.g., 20-30 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of deuterated chloroform, CDCl_3 , or carbon tetrachloride, CCl_4).^[21] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Setup:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Nucleus: ^1H (Proton).
 - Temperature: Room temperature.
- Data Acquisition: Acquire the ^1H NMR spectrum. The acquisition parameters (e.g., pulse width, relaxation delay) should be optimized to ensure quantitative results.
- Spectral Analysis:
 - Integrate the signal intensity across different chemical shift regions.
 - Aromatic Protons: Typically resonate in the 6.0-9.0 ppm region.
 - Aliphatic Protons: Resonate in the 0.5-4.0 ppm region. Protons on carbons alpha to an aromatic ring appear around 2.0-4.0 ppm.
 - Calculate the ratio of aromatic to aliphatic hydrogens to characterize the degree of aromaticity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate, identify, and quantify the volatile and semi-volatile organic compounds present in **asphalt**, particularly in fumes generated at high temperatures.^{[22][23]} ^[24] This is critical for environmental and health-related studies.

[Click to download full resolution via product page](#)

Caption: Workflow for headspace GC-MS analysis of **asphalt** volatiles.

- Sample Preparation: Place a known amount of **asphalt** (e.g., 1-2 g) into a headspace vial and seal it hermetically.[23]
- Incubation: Heat the vial in the headspace autosampler oven at a specified temperature (e.g., 160-180°C) for a set time (e.g., 60 minutes) to allow volatile compounds to partition into the gas phase (headspace).[23]
- Instrument Setup:
 - GC Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Program: A temperature program is used to separate the compounds, e.g., initial temperature of 50°C, hold for 2 min, then ramp at 5-10°C/min to 310°C.[25]
 - MS Ionization: Electron Ionization (EI) at 70 eV is standard.
 - MS Scan Range: m/z 40-550.
- Analysis: The autosampler automatically injects a sample of the heated headspace gas into the GC inlet.
- Data Processing:
 - The total ion chromatogram (TIC) shows the separated compounds as peaks.
 - The mass spectrum of each peak is obtained.
 - Compounds are identified by comparing their mass spectra with entries in a spectral library (e.g., NIST/Wiley).

Conclusion

The chemical composition of **asphalt** is extraordinarily complex, directly influencing its performance and durability. A multi-faceted analytical approach is essential for a thorough characterization. SARA fractionation provides a fundamental classification, while techniques

like FTIR, GPC, NMR, and GC-MS offer progressively deeper insights into functional groups, molecular size distribution, molecular structure, and volatile components, respectively. The detailed protocols and workflows provided in this guide serve as a foundation for researchers to accurately analyze and better understand this critical engineering material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. basekim.com [basekim.com]
- 2. Asphaltene - Wikipedia [en.wikipedia.org]
- 3. Bitumen - Wikipedia [en.wikipedia.org]
- 4. Maltenes - Wikipedia [en.wikipedia.org]
- 5. Product: Maltene [portfolio-pplus.azurewebsites.net]
- 6. scribd.com [scribd.com]
- 7. Saturate, aromatic, resin and asphaltene - Wikipedia [en.wikipedia.org]
- 8. Bitumen components- composition of bitumen- Bitumen Characterization [rahabitumen.com]
- 9. researchgate.net [researchgate.net]
- 10. bitumen price ; properties of bitumen ; bitumen suppliers [isfahanbitumen.com]
- 11. siiv.net [siiv.net]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 16. Analysis of the Properties of Modified Asphalt Binder by FTIR Method - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 17. mdpi.com [mdpi.com]

- 18. scribd.com [scribd.com]
- 19. The Use of Nuclear Magnetic Resonance Spectroscopy (NMR) to Characterize Bitumen Used in the Road Pavements Industry: A Review [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. h-a-d.hr [h-a-d.hr]
- 24. Characterization of asphalt fume composition under simulated road paving conditions by GC/MS and microflow LC/quadrupole time-of-flight MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. stacks.cdc.gov [stacks.cdc.gov]
- To cite this document: BenchChem. [asphalt chemical composition analysis techniques]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605645#asphalt-chemical-composition-analysis-techniques\]](https://www.benchchem.com/product/b605645#asphalt-chemical-composition-analysis-techniques)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

